- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Cas no 1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid)

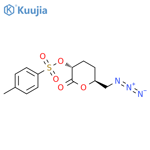

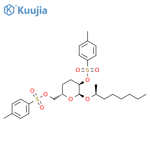

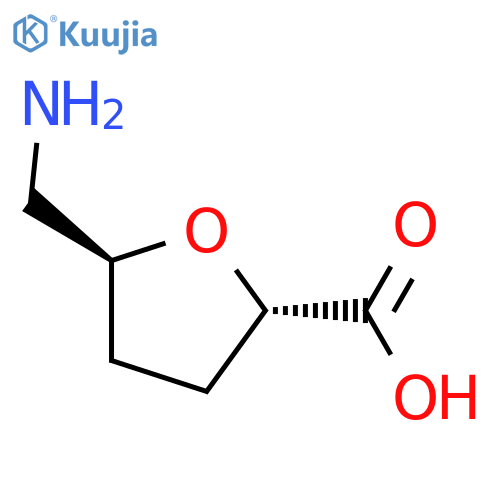

1260092-23-6 structure

Nome del prodotto:(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

Numero CAS:1260092-23-6

MF:C6H11NO3

MW:145.156441926956

MDL:MFCD19215882

CID:5242669

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

-

- D-threo-Hexonic acid, 6-amino-2,5-anhydro-3,4,6-trideoxy-

- 6-Amino-2,5-anhydro-3,4,6-trideoxy-D-threo-hexonic acid (ACI)

- (2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid

-

- MDL: MFCD19215882

- Inchi: 1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1

- Chiave InChI: RZMLFDPCVRKIQV-WHFBIAKZSA-N

- Sorrisi: C([C@@H]1CC[C@@H](CN)O1)(=O)O

Proprietà sperimentali

- Densità: 1.243±0.06 g/cm3(Predicted)

- Punto di ebollizione: 313.7±27.0 °C(Predicted)

- pka: 3.31±0.40(Predicted)

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-262514-1.0g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1.0g |

$0.0 | 2023-03-01 | ||

| Enamine | EN300-262514-1g |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

1260092-23-6 | 1g |

$0.0 | 2023-09-14 |

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Dowex 50W ; neutralized

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 3 h, -18 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, -18 °C

1.3 Reagents: Dowex 50W ; pH 5

2.1 Solvents: Pyridine ; 20 h, rt

3.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

5.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

5.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

5.3 Reagents: Triethylamine ; 15 min, -78 °C

6.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

6.2 Reagents: Dowex 50W ; neutralized

7.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

3.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

3.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

3.3 Reagents: Triethylamine ; 15 min, -78 °C

4.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

4.2 Reagents: Dowex 50W ; neutralized

5.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 6

Condizioni di reazione

1.1 Solvents: Pyridine ; 20 h, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Sodium azide Solvents: Dimethylformamide ; 2 h, 125 °C

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

4.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

4.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

4.3 Reagents: Triethylamine ; 15 min, -78 °C

5.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

5.2 Reagents: Dowex 50W ; neutralized

6.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

1.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

1.3 Reagents: Triethylamine ; 15 min, -78 °C

2.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

2.2 Reagents: Dowex 50W ; neutralized

3.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Trifluoroacetic acid Solvents: Water ; 6 h, 90 °C

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

2.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 15 min, -78 °C; 10 min, -78 °C

2.2 Solvents: Dichloromethane ; -78 °C; 1 h, -78 °C

2.3 Reagents: Triethylamine ; 15 min, -78 °C

3.1 Catalysts: Potassium carbonate Solvents: Methanol ; 1 h, 20 °C

3.2 Reagents: Dowex 50W ; neutralized

4.1 Reagents: Trifluoroacetic acid Solvents: Water ; 14 h, rt

5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 3 h, 45 psi, rt

Riferimento

- Enantiospecific synthesis of the sugar amino acid (2S,5S)-5-(aminomethyl)-tetrahydrofuran-2-carboxylic acid, Tetrahedron: Asymmetry, 2010, 21(19), 2435-2440

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Raw materials

- (2R,5S)-6-Azido-5-hydroxy-2-[[(4-methylphenyl)sulfonyl]oxy]hexanal

- α-D-erythro-Hexopyranoside, (1S)-1-methylheptyl 3,4-dideoxy-, 2,6-bis(4-methylbenzenesulfonate)

- (1S)-1-Methylheptyl 3,4-dideoxy-α-D-erythro-hexopyranoside

- (2S,5S)-5-(Azidomethyl)tetrahydro-2-furancarboxylic acid

- Methyl (2S,5S)-5-(azidomethyl)tetrahydro-2-furancarboxylate

- (3R,6S)-6-(Azidomethyl)tetrahydro-3-[[(4-methylphenyl)sulfonyl]oxy]-2H-pyran-2-one

- 2H-Pyran-3-ol, 6-(azidomethyl)tetrahydro-2-[[(1S)-1-methylheptyl]oxy]-, 3-(4-methylbenzenesulfonate), (2S,3R,6S)-

- (2S,6S)-6-[(Acetyloxy)methyl]dihydro-2-[[(1S)-1-methylheptyl]oxy]-2H-pyran-3(4H)-one

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Preparation Products

(2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid Letteratura correlata

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

Categorie correlate

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Acidi zuccherini e derivati

- Solventi e chimici organici Composti organici Composti organici dell'ossigeno Composti ossigenati organici Carboidrati e coniugati di carboidrati Acidi zuccherini e derivati

1260092-23-6 ((2S,5S)-5-(aminomethyl)oxolane-2-carboxylic acid) Prodotti correlati

- 2171619-34-2(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({2-thiaspiro3.3heptan-6-yl}carbamoyl)butanoic acid)

- 2171711-86-5(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylbenzoic acid)

- 1330765-25-7(tert-butyl 3-(1-aminocyclobutyl)piperidine-1-carboxylate)

- 85-24-5(Methanone,[2-hydroxy-4-(octyloxy)phenyl](2-hydroxyphenyl)-)

- 1806057-59-9(3-Methoxy-6-nitro-2-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2171301-14-5(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-methylpiperidine-3-carboxylic acid)

- 2680895-13-8(tert-butyl N-(2-ethyl-5-sulfamoylphenyl)carbamate)

- 2168767-00-6(2-(1-amino-2-fluoroethyl)naphthalen-1-ol)

- 350488-53-8(methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate)

- 2105103-96-4(methyl 4-azabicyclo5.1.0octane-8-carboxylate)

Fornitori consigliati

PRIBOLAB PTE.LTD

Membro d'oro

CN Fornitore

Reagenti

pengshengyue

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso